![molecular formula C16H17N9 B6453240 9-methyl-6-(4-{7H-pyrrolo[2,3-d]pyrimidin-4-yl}piperazin-1-yl)-9H-purine CAS No. 2549050-75-9](/img/structure/B6453240.png)
9-methyl-6-(4-{7H-pyrrolo[2,3-d]pyrimidin-4-yl}piperazin-1-yl)-9H-purine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound “9-methyl-6-(4-{7H-pyrrolo[2,3-d]pyrimidin-4-yl}piperazin-1-yl)-9H-purine” is structurally distinct from traditional purine-based molecules . It is a type of pyrrolo[2,3-d]pyrimidine derivative .
Synthesis Analysis
The synthesis of this compound involves the use of microwave technique as a new and robust approach for preparation of this type of pyrrolo[2,3-d]pyrimidine derivatives . The yield of the synthesis process is reported to be 65% .Molecular Structure Analysis
The molecular structure of this compound has been characterized using spectral and elemental analyses as well as single-crystal X-ray diffraction . The ATR-FTIR spectrum shows peaks at various frequencies corresponding to different types of bonds .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of this compound include the condensation of DMF–DMA at the methyl group of the acetyl moiety, the cyclization to pyrido[2,3-d]pyrimidin-5-one accompanied by the elimination of N,N-dimethylpropionamide, N-methylation, and condensation at the methyl group .Physical And Chemical Properties Analysis
The compound has a melting point of 217-219°C . The 1H NMR and 13C NMR spectra provide detailed information about the hydrogen and carbon atoms in the molecule .Scientific Research Applications
9-methyl-6-(4-{7H-pyrrolo[2,3-d]pyrimidin-4-yl}piperazin-1-yl)-9H-purine has been studied for its potential applications in the biomedical field. It has been shown to have the ability to bind to a variety of proteins and nucleic acids, and to modulate biological processes. It has been used in the study of cancer, inflammation, and neurological disorders, as well as in the development of novel therapeutic agents. Additionally, this compound has been used in the study of drug metabolism, drug transport, and drug design.
Mechanism of Action
Target of Action
The compound 9-methyl-6-(4-{7H-pyrrolo[2,3-d]pyrimidin-4-yl}piperazin-1-yl)-9H-purine primarily targets Protein Kinase B (PKB or Akt) . PKB is a key component of intracellular signaling pathways that regulate growth and survival . It also exhibits significant activity against EGFR, Her2, VEGFR2, and CDK2 enzymes .
Mode of Action
This compound acts as an ATP-competitive inhibitor, providing up to 150-fold selectivity for inhibition of PKB over the closely related kinase PKA . It binds to PKB, inhibiting its activity and thus disrupting the signaling pathways it regulates .
Biochemical Pathways
The compound affects the phosphatidylinositol-3 kinase (PI3K) signaling pathway . The binding of extracellular growth factors to tyrosine receptor kinases at the cell surface leads to activation of PI3K, which in turn produces phosphatidylinositol-3,4,5 triphosphate (PI(3,4,5)P3) anchored to the inner side of the plasma membrane . The inhibition of PKB disrupts this pathway, affecting several downstream effects such as cell proliferation, protein translation, progression through the cell cycle, and antiapoptotic survival .
Pharmacokinetics
Variation of the linker group between the piperidine and the lipophilic substituent identified 4-amino-1-(7h-pyrrolo[2,3-d]-pyrimidin-4-yl)piperidine-4-carboxamides as potent and orally bioavailable inhibitors of pkb .
Result of Action
The compound’s action results in the modulation of biomarkers of signaling through PKB in vivo and strong inhibition of the growth of human tumor xenografts in nude mice at well-tolerated doses . It also induces cell cycle arrest and apoptosis in HepG2 cells, accompanied by a notable increase in proapoptotic proteins caspase-3 and Bax, as well as the downregulation of Bcl-2 activity .
Advantages and Limitations for Lab Experiments
The use of 9-methyl-6-(4-{7H-pyrrolo[2,3-d]pyrimidin-4-yl}piperazin-1-yl)-9H-purine in lab experiments has several advantages and limitations. One of the main advantages is that it is a highly stable compound, which makes it suitable for use in a variety of lab experiments. Additionally, it is a relatively inexpensive compound, which makes it cost-effective for use in lab experiments. On the other hand, one of the main limitations is that it is a relatively new compound, and its effects are not yet fully understood. Therefore, it is important to be cautious when using it in lab experiments.
Future Directions
The use of 9-methyl-6-(4-{7H-pyrrolo[2,3-d]pyrimidin-4-yl}piperazin-1-yl)-9H-purine in the biomedical field is a promising area of research, and there are many potential future directions for its use. One potential future direction is to further explore its potential to modulate biological processes, such as inflammation, cancer, and neurological disorders. Additionally, it could be used in the development of novel therapeutic agents, such as small molecule inhibitors or activators of target proteins. Additionally, its potential to modulate the activity of transcription factors could be further explored, as this could have implications for gene expression and drug design. Finally, its potential to bind to a variety of proteins and nucleic acids could be further explored, as this could have implications for drug metabolism and drug transport.
Synthesis Methods
9-methyl-6-(4-{7H-pyrrolo[2,3-d]pyrimidin-4-yl}piperazin-1-yl)-9H-purine can be synthesized using a variety of methods, including the Biginelli reaction, the Knoevenagel condensation, and the Ugi four-component reaction. The Biginelli reaction is the most commonly used method for the synthesis of this compound, and involves the condensation of aldehydes, ethyl acetoacetate, and urea or thiourea in the presence of an acid catalyst. The Knoevenagel condensation involves the reaction of an aldehyde, a ketone, and a primary amine in the presence of an acid catalyst. The Ugi four-component reaction involves the condensation of an aldehyde, a ketone, an amine, and an isocyanide to yield a variety of compounds, including this compound.
properties
IUPAC Name |
9-methyl-6-[4-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperazin-1-yl]purine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17N9/c1-23-10-22-12-15(23)20-9-21-16(12)25-6-4-24(5-7-25)14-11-2-3-17-13(11)18-8-19-14/h2-3,8-10H,4-7H2,1H3,(H,17,18,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MUMGQISIWPLRNH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=NC2=C1N=CN=C2N3CCN(CC3)C4=NC=NC5=C4C=CN5 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17N9 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
335.37 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.